N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide
Description
N-[(1,2-Dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a substituted indole moiety linked to a dimethoxybenzamide scaffold. The 3,4-dimethoxybenzamide moiety may enhance solubility or modulate binding affinity due to its electron-donating methoxy groups.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-9-16-10-14(5-7-17(16)22(13)2)12-21-20(23)15-6-8-18(24-3)19(11-15)25-4/h5-11H,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOYMQNPCYYMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325896 | |
| Record name | N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852137-26-9 | |
| Record name | N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. This is followed by N-alkylation to introduce the dimethylindole moiety. The final step involves the coupling of the indole derivative with 3,4-dimethoxybenzoyl chloride to form the target compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of microwave irradiation to accelerate reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared benzamide or heterocyclic motifs. Below is a comparative analysis using data from available evidence:
Benzamide Derivatives with Heterocyclic Substituents
-
- Structure : Contains a fluorosilyl-phenylpyrrolidine-dione group linked to a benzamide via a thioether bridge. The benzamide is substituted with dimethoxy groups at positions 2 and 3.
- Key Differences : Unlike the target compound, SiFA-M-FP,5 incorporates a fluorosilyl group (for radiopharmaceutical applications) and a pyrrolidine-dione ring, which may enhance metabolic stability or target specificity. The allyl-pyrrolidine side chain also distinguishes its pharmacokinetic profile.
- Applications : Designed for positron emission tomography (PET) imaging due to its SiFA (silicon-fluoride acceptor) tag .
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide, ):
- Structure : Features an isoxazole ring substituted with a branched alkyl group, linked to a 2,6-dimethoxybenzamide.
- Key Differences : The isoxazole heterocycle replaces the indole group in the target compound, altering electronic properties and binding interactions. The 2,6-dimethoxy substitution (vs. 3,4-dimethoxy in the target) may reduce steric hindrance in planar binding pockets.
- Applications : A pre-emergent herbicide targeting cellulose biosynthesis in plants .
Indole-Containing Benzamides
- Propanil Metabolites (e.g., N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide, ):
- Structure : Lacks the indole moiety but shares a substituted benzamide core.
- Key Differences : Chlorinated aromatic rings (3,4-dichlorophenyl) and pyrimidine-dione systems dominate these metabolites, contrasting with the electron-rich indole and methoxy groups in the target compound.
- Applications : Primarily pesticidal, acting as herbicides or fungicides .
Structural and Functional Analysis Table
Research Findings and Mechanistic Insights
- Target Compound: The indole group may interact with tryptophan-binding enzymes or serotonin receptors, while the dimethoxybenzamide could mimic natural ligands like capsaicin or vanilloids. No direct pharmacological data is available in the provided evidence.
- SiFA-M-FP,5 : Demonstrated utility in PET imaging due to fluorine-18 incorporation via the SiFA tag, with the benzamide acting as a targeting vector .
- Isoxaben : Inhibits cellulose synthase in plants by binding to the catalytic site, a mechanism unlikely in the target compound due to divergent substituents .
Biological Activity
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features an indole moiety, which is often associated with various pharmacological properties. Its synthesis typically involves:
- Fischer Indole Synthesis : Reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring.
- N-Alkylation : Introduction of the dimethylindole moiety.
- Coupling Reaction : The final step involves coupling with 3,4-dimethoxybenzoyl chloride to yield the target compound.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Its mechanism involves:
- Inhibition of Enzymes : The compound can inhibit specific enzymes that are crucial for cancer cell proliferation, leading to cell cycle arrest and apoptosis.
- Cell Viability Studies : In vitro studies have shown that this compound does not exhibit significant cytotoxicity at concentrations below 20 µM in various cancer cell lines .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Mechanism of Action : It is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Efficacy : Preliminary studies suggest that it may be effective against a range of pathogens, although specific data on its antimicrobial potency needs further exploration.
Study on Tyrosinase Inhibition
A recent study evaluated the tyrosinase inhibitory activity of several analogs related to this compound. Key findings include:
- IC50 Values : The compound demonstrated significant inhibition of mushroom tyrosinase with an IC50 value comparable to established inhibitors like kojic acid .
- Cellular Effects : In B16F10 murine cells, the compound did not exhibit cytotoxic effects at lower concentrations while effectively reducing melanin production .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide | Structure | Moderate anticancer activity |
| N-[(1,2-dimethylindol-5-yl)methyl]-2-ethylbutanamide | Structure | Lower tyrosinase inhibition |
The unique substitution pattern on the indole ring in this compound contributes to its distinct biological activities compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
